molecular formula C9H6N4OS B1271370 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 540760-27-8

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No. B1271370
CAS RN: 540760-27-8
M. Wt: 218.24 g/mol
InChI Key: WDUVQRMZWGBWJS-UHFFFAOYSA-N
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Description

The compound “1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” belongs to a class of compounds known as triazoloquinoxalines . These compounds are known for their DNA intercalation activities and are often studied for their potential as anticancer agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as [1,2,4]triazolo[4,3-a]quinoxalines are typically synthesized through a series of reactions involving iminoester derivatives and 1-(quinoxalin-2-yl)hydrazine .

Mechanism of Action

Target of Action

The primary target of 1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain, to its bioisosteric triazoloquinazoline . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .

Biochemical Pathways

The binding of the compound to PCAF affects the histone acetylation process, which is a key part of the gene expression regulation pathway . By inhibiting PCAF, the compound can potentially alter the expression of various genes, leading to downstream effects that can inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of new compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability .

Result of Action

The compound has demonstrated anticancer activity against various human cancer cell lines . For instance, some derivatives of the compound showed comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . These results suggest that the compound’s action leads to the inhibition of cancer cell growth and proliferation .

properties

IUPAC Name

1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUVQRMZWGBWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368804
Record name 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

CAS RN

540760-27-8
Record name 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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